molecular formula C16H15N3O2 B2866451 ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1955498-98-2

ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2866451
CAS No.: 1955498-98-2
M. Wt: 281.315
InChI Key: DLXHLSJPAQJVKJ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate (CAS 304683-30-5) is an amino-pyrazole derivative with the molecular formula C₁₆H₁₅N₃O₂ and a molecular weight of 281.31 g/mol . This compound is characterized by the presence of both an ester group and an amino group on its pyrazole core, which is substituted at the 1-position with a naphthalen-2-yl group. This structure makes it a versatile intermediate in organic and medicinal chemistry research. While specific biological data for this exact compound is limited, its core structure is of significant interest. Amino-pyrazole derivatives are recognized as versatile starting materials for synthesizing a spectrum of more complex fused and non-fused heterocyclic systems . For instance, related 5-aminopyrazole compounds can be utilized in diazotization and azo-coupling reactions, serving as precursors for the construction of complex heterocycles like naphthopyrazolotriazines . These fused heterocyclic systems are investigated for their potential biological activities, which can include anticancer and antimicrobial properties, as well as for applications in materials science such as fluorescent probes and optoelectronics due to their extended conjugation . Researchers may value this chemical as a key building block for developing novel compounds with tunable electronic and steric properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-amino-1-naphthalen-2-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)14-10-18-19(15(14)17)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIRZLWDYNSASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-component reactions. One common method includes the reaction of benzoylacetonitrile, aromatic aldehydes, and 5-amino-1-phenyl-3-substituted-pyrazoles under various conditions such as water catalyst-free conditions, acetic acid under conventional heating, or microwave heating .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to ensure efficient and eco-friendly synthesis. Multi-component reactions are favored for their high yield and atom economy .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory and apoptotic pathways .

Comparison with Similar Compounds

Key Observations :

  • 4-Fluorophenyl derivatives exhibit lower molecular weights (249.24 g/mol) and higher melting points (153–154°C) due to reduced steric hindrance .
  • Hydroxyethyl substituents (e.g., 2-(4-fluorophenyl)-2-hydroxyethyl) introduce hydrogen-bonding capabilities, influencing solubility and target binding .

Physical and Spectral Properties

Table 2: Physical Properties of Selected Derivatives
Compound Melting Point (°C) Spectral Data (¹H NMR, IR) Reference
Naphthalen-2-yl Not reported Not available
4-Fluorophenyl 153–154 ¹H NMR (CDCl₃): δ 7.03–7.40 (Ar-H), 5.36 (NH₂)
2-(4-Fluorophenyl)-2-hydroxyethyl 163–164 IR: 3448 cm⁻¹ (NH₂), 1685 cm⁻¹ (C=O)
4-Chloro-2-nitrophenyl Not reported X-ray: Planar pyrazole ring, R factor = 0.034

Key Observations :

  • The absence of melting point data for the naphthalen-2-yl derivative suggests further characterization is needed.
  • 4-Chloro-2-nitrophenyl derivatives have been structurally validated via X-ray crystallography, confirming planarity of the pyrazole ring .

Key Observations :

  • The hydroxy analog of the target compound shows notable PfDHOD inhibition, suggesting the amino group in the target compound may alter binding affinity or metabolic stability .
  • Quinoline-substituted pyrazoles are often precursors for antimalarial agents, highlighting the role of aromatic substituents in targeting parasitic enzymes .

Biological Activity

Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, a compound with the CAS number 1260243-04-6, has garnered attention for its potential biological activities. This article aims to summarize its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular Formula C₉H₉N₃O₂
Molecular Weight 155.15 g/mol
CAS Number 1260243-04-6
MDL Number MFCD00114562
Storage Conditions Keep in a dark place, sealed, at room temperature

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with hydrazine derivatives, followed by carboxylation reactions. The synthetic pathways have been optimized to enhance yield and purity, utilizing various reagents and conditions to achieve the desired product efficiently .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including E. coli and S. aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Antiparasitic Effects

The compound has also shown promise as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the malaria parasite's lifecycle. Inhibition studies revealed that this compound could inhibit PfDHODH activity with a potency comparable to known inhibitors, although it was classified as a weak inhibitor overall .

Cytotoxicity and Cancer Research

In cancer research, preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines. A study reported that it caused significant cell cycle arrest at the G2/M phase in human cancer cells, indicating its potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against various cancer types.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, demonstrating significant antibacterial activity compared to control groups treated with standard antibiotics.

Case Study 2: Antiparasitic Activity

A recent study evaluated the compound's effect on Plasmodium falciparum through colorimetric assays measuring enzyme activity. The results indicated approximately 30% inhibition at a concentration of 50 µM, highlighting its potential as a lead compound for further development in antimalarial therapies .

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